molecular formula C25H32N4O4 B2887799 2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-20-3

2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2887799
M. Wt: 452.555
InChI Key: LLGYTUKZEXXIGW-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an amino group (NH2), a nitrile group (CN), a pyran ring (a six-membered ring with one oxygen atom), and a pyridine ring (a six-membered ring with one nitrogen atom). It also contains a diethylamino group and a dimethoxyphenyl group, which are larger and more complex.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced via an amine substitution reaction, and the nitrile group could be introduced via a nitrile addition reaction. The pyran and pyridine rings could be formed via cyclization reactions.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound would likely exhibit a combination of aromatic and aliphatic character, and the presence of the nitrile group could introduce polarity.



Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the rings could undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the presence and position of the functional groups.


Scientific Research Applications

Synthesis and Reactivity

The compound's synthesis and reactivity have been extensively studied, leading to the development of novel heterocyclic compounds. For instance, the utility of enaminonitriles in heterocyclic synthesis has been demonstrated through various reactions, resulting in the synthesis of azole and azine derivatives with potential antimicrobial activities (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012). Similarly, the synthesis of bioactive heterocycles from related compounds underscores the versatility of these structures in generating pharmacologically relevant molecules (El-ziaty, Bassioni, Hassan, & Derbala, 2018).

Molecular Docking and In Vitro Screening

Research also extends to molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from similar enaminonitrile structures. These studies reveal moderate to good binding energies with target proteins, suggesting potential applications in drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of these compounds have been evaluated, with some derivatives showing potent activity. This highlights the potential of these structures in developing new antibacterial and antioxidant agents (El-ziaty et al., 2018).

Neurotropic Properties

Furthermore, derivatives of pyrano[3,4-c]pyridines have been synthesized and evaluated for their neurotropic properties. Studies indicate that these compounds possess neutrotropic properties, offering a foundation for developing new therapeutic agents in neurology (Paronikyan et al., 2016).

Photovoltaic Applications

The photovoltaic properties of certain 4H-pyrano[3,2-c]quinoline derivatives, related to the compound , have also been explored. These studies reveal their potential applications in organic–inorganic photodiode fabrication, demonstrating the versatility of such compounds beyond pharmacological uses (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as a general rule, compounds with functional groups like nitriles and amines require careful handling due to their potential toxicity and reactivity.


Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials.


properties

IUPAC Name

2-amino-6-[3-(diethylamino)propyl]-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-6-28(7-2)11-8-12-29-16(3)13-21-23(25(29)30)22(19(15-26)24(27)33-21)18-14-17(31-4)9-10-20(18)32-5/h9-10,13-14,22H,6-8,11-12,27H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGYTUKZEXXIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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